Difluoromethylbis(trifluoromethyl)amine
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Overview
Description
Difluoromethylbis(trifluoromethyl)amine: is a chemical compound with the molecular formula C₃HF₈N and a molecular weight of 203.0340 g/mol It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the use of CF₃SO₂Na (sodium trifluoromethanesulfinate) as a reagent, which allows for the trifluoromethylation of secondary amines under mild conditions . Another approach involves the use of metal-based methods to transfer CF₂H groups to specific sites on the molecule .
Industrial Production Methods: Industrial production methods for difluoromethylbis(trifluoromethyl)amine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Difluoromethylbis(trifluoromethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the amine.
Common Reagents and Conditions: Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various metal catalysts for other transformations . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated amines, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
Difluoromethylbis(trifluoromethyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of difluoromethylbis(trifluoromethyl)amine involves its ability to form strong bonds with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trifluoromethylamine: Contains a single trifluoromethyl group attached to an amine.
Difluoromethylamine: Contains a single difluoromethyl group attached to an amine.
Trifluoromethylbis(difluoromethyl)amine: Contains both trifluoromethyl and difluoromethyl groups, similar to difluoromethylbis(trifluoromethyl)amine.
Uniqueness: this compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one type of fluorinated group .
Properties
CAS No. |
73563-15-2 |
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Molecular Formula |
C3HF8N |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
N-(difluoromethyl)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3HF8N/c4-1(5)12(2(6,7)8)3(9,10)11/h1H |
InChI Key |
BOXXLRRPGNOFCW-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
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